4-chloroquinoline-3-sulfonyl fluoride
Description
Properties
CAS No. |
2137870-03-0 |
|---|---|
Molecular Formula |
C9H5ClFNO2S |
Molecular Weight |
245.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloroquinoline-3-Sulfonyl Chloride
The foundational step in traditional routes involves chlorosulfonation of 4-chloroquinoline. Reacting 4-chloroquinoline with chlorosulfonic acid (ClSO₃H) at 80–110°C introduces the sulfonyl chloride group at the 3-position. This exothermic reaction requires precise temperature control to minimize decomposition byproducts. Industrial-scale processes often employ phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) as catalysts, achieving conversions exceeding 85%.
Reaction Conditions:
Fluorination of Sulfonyl Chloride
The sulfonyl chloride intermediate undergoes halogen exchange with potassium fluoride (KF) or hydrogen fluoride (HF). This step is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. Anhydrous conditions are critical to prevent hydrolysis.
Optimized Protocol:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Fluoride Source | KF (3 equiv) |
| Temperature | 70°C |
| Time | 8–12 hours |
| Yield | 65–72% |
| Purity (HPLC) | 95–98% |
This method’s limitations include side reactions such as quinoline ring fluorination and the generation of corrosive HF byproducts.
Direct Sulfonation-Fluorination via Sulfur Trioxide
One-Pot Sulfonic Acid Formation
A streamlined approach involves treating 4-chloroquinoline with sulfur trioxide (SO₃) in concentrated sulfuric acid. This generates 4-chloroquinoline-3-sulfonic acid, which is subsequently fluorinated in situ using xenon difluoride (XeF₂) or diethylaminosulfur trifluoride (DAST).
Key Advantages:
-
Avoids isolation of intermediates.
-
Reduces handling of toxic chlorinated reagents.
Reaction Profile:
Performance Metrics:
| Metric | Value |
|---|---|
| Overall Yield | 70–75% |
| Purity | 97–99% (HPLC) |
| Scale-Up Feasibility | High (batch sizes >1 kg) |
Role of Solvent Systems
Mixed solvent systems (e.g., toluene–acetone, 3:1 v/v) improve fluorination efficiency by enhancing reagent solubility and stabilizing reactive intermediates. For example, adding 15% acetone to toluene reduces caking on reactor walls and accelerates reaction rates by 30%.
Photocatalytic Radical Fluorosulfonylation
Mechanism and Catalysis
Recent advances employ photocatalysts (e.g., 4CzIPN) to generate fluorosulfonyl radicals (·SO₂F) from sodium fluorosulfinate (NaSO₂F). These radicals selectively add to the quinoline ring at the 3-position under visible light irradiation.
Critical Parameters:
Comparative Analysis with Thermal Methods
Photocatalytic methods offer milder conditions (room temperature vs. 70–110°C) and better regiocontrol but face scalability challenges. Side reactions, such as over-fluorination, occur in <5% of cases, compared to 10–15% in thermal routes.
Industrial-Scale Production Considerations
| Factor | Chlorosulfonation Route | Photocatalytic Route |
|---|---|---|
| Raw Material Cost | $120/kg | $180/kg |
| Energy Consumption | High (heating) | Moderate (lighting) |
| Waste Generation | 3.2 kg/kg product | 1.8 kg/kg product |
| Safety Risks | HF emissions | Catalyst handling |
Chemical Reactions Analysis
4-chloroquinoline-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding sulfonamide derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
4-chloroquinoline-3-sulfonyl fluoride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules, including antibacterial, antiviral, and anticancer agents.
Chemical Biology: It is employed as a chemical probe for studying enzyme activity and protein interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Material Science: The compound is used in the development of advanced materials such as liquid crystals and organic semiconductors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural products.
Mechanism of Action
The mechanism of action of 4-chloroquinoline-3-sulfonyl fluoride involves its ability to react with nucleophilic residues in proteins, such as serine, threonine, and lysine . This covalent modification can inhibit the activity of enzymes by blocking their active sites or altering their conformation . The compound’s electrophilic sulfonyl fluoride group is responsible for its reactivity, and hydrogen bonding interactions with the fluorine leaving group enhance the electrophilicity of the sulfur atom .
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 4-Chloroquinoline-3-Sulfonyl Chloride (CAS: 157494-40-1)
- Structure : Differs only in the sulfonyl group (Cl instead of F).
- Reactivity : Sulfonyl chloride is more reactive toward nucleophiles (e.g., amines, alcohols) due to the superior leaving-group ability of Cl⁻ compared to F⁻. However, it is prone to hydrolysis, requiring anhydrous conditions for storage .
- Applications: Primarily used as a precursor to sulfonamides and sulfonic acids. For example, amination yields pharmacologically active 3-quinolinesulfonamides .
- Stability : Less stable than the sulfonyl fluoride analogue; decomposes upon prolonged exposure to moisture .
4-Chloropyridine-3-Sulfonyl Chloride (CAS: 33263-44-4)
- Structure: Pyridine ring instead of quinoline, lacking the fused benzene ring.
- Reactivity: The absence of the quinoline ring’s aromatic system reduces conjugation, making the sulfonyl chloride less meta-/ortho-activated. Reactivity toward nucleophiles is lower compared to quinoline derivatives .
- Applications: Limited to small-molecule synthesis due to reduced stability and electronic complexity.
2.1.3 3,4-Dichloroquinoline (CAS: 25836-11-7)
- Structure: Two chlorine substituents at positions 3 and 4 of the quinoline ring, without a sulfonyl group.
- Reactivity : The chlorine at position 3 is less electrophilic due to the absence of an electron-withdrawing sulfonyl group. Reactivity is dominated by aromatic substitution at position 4 .
- Applications : Primarily used as a building block for antimalarial and anticancer agents.
Physicochemical and Functional Properties
Q & A
Q. What are the most reliable synthetic routes for 4-chloroquinoline-3-sulfonyl fluoride, and how can reaction efficiency be optimized?
this compound is typically synthesized via nucleophilic substitution or fluorination of the corresponding sulfonyl chloride. A common approach involves reacting 4-chloroquinoline-3-sulfonyl chloride with a fluorinating agent like KF or DAST (diethylaminosulfur trifluoride) in anhydrous solvents (e.g., DCM or THF). Key parameters for optimization include:
- Temperature : Maintain sub-0°C conditions to minimize side reactions.
- Solvent purity : Use rigorously dried solvents to avoid hydrolysis.
- Stoichiometry : A 1.2–1.5 molar excess of fluorinating agent ensures complete conversion .
Characterization via NMR (δ ~50–60 ppm) and LCMS ( ~259.7) confirms product integrity .
Q. How can researchers validate the purity and structural integrity of this compound?
Employ a multi-technique approach:
- HPLC/LCMS : Use a C18 column with acetonitrile/water (+0.1% TFA) to detect impurities (<1% threshold).
- NMR spectroscopy : NMR should show characteristic quinoline protons (δ 8.5–9.0 ppm), while NMR confirms the sulfonyl fluoride group .
- Elemental analysis : Match experimental vs. theoretical C, H, N, S, and F percentages (±0.3% tolerance) .
Q. What are the primary applications of this compound in chemical biology?
This compound is widely used as a sulfonylating agent for:
- Protein labeling : Reacts selectively with lysine or tyrosine residues under mild conditions (pH 7–8, 25°C).
- Protease probe development : Acts as an electrophilic warhead in activity-based probes (ABPs) to trap catalytic residues .
Optimize reaction buffers (e.g., PBS with 10% DMSO) to enhance solubility and reduce aggregation .
Advanced Research Questions
Q. How can competing hydrolysis and aminolysis reactions be minimized during sulfonyl fluoride-based bioconjugation?
Hydrolysis (to sulfonic acid) and unintended aminolysis (e.g., with Tris buffers) are key challenges. Mitigation strategies include:
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Trace impurities like residual sulfonyl chloride or hydrolyzed byproducts can interfere with downstream applications. Solutions include:
Q. How does the electronic nature of the quinoline ring influence the reactivity of the sulfonyl fluoride group?
The electron-withdrawing chlorine at position 4 and the quinoline’s aromatic system enhance the electrophilicity of the sulfonyl fluoride, accelerating reactions with nucleophiles. Computational studies (DFT) show a correlation between substituent Hammett constants () and reaction rates. For example, electron-deficient analogs react 3× faster with thiols than electron-rich derivatives .
Q. What strategies are effective in scaling up this compound synthesis while maintaining yield and purity?
Scale-up challenges include exothermic fluorination and purification bottlenecks. Best practices:
- Flow chemistry : Use continuous flow reactors to control heat dissipation and improve mixing.
- Crystallization optimization : Recrystallize from hexane/ethyl acetate (3:1) to achieve >99% purity.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Methodological Considerations
Q. How to troubleshoot low yields in sulfonyl fluoride-mediated coupling reactions?
Common issues and fixes:
Q. What are the safety protocols for handling this compound in aqueous environments?
Q. How to design stability studies for this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
